molecular formula C44H73NO11 B166855 19-O-Demethylscytophycin C CAS No. 132368-19-5

19-O-Demethylscytophycin C

Cat. No. B166855
M. Wt: 792 g/mol
InChI Key: MVOGRRKBWLHPTF-RPTNPSKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-O-Demethylscytophycin C is a natural compound that is extracted from marine cyanobacteria. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties. Due to its potential therapeutic value, researchers have been exploring different methods of synthesizing this compound and studying its mechanism of action.

Mechanism Of Action

The exact mechanism of action of 19-O-Demethylscytophycin C is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and replication.

Biochemical And Physiological Effects

Studies have shown that 19-O-Demethylscytophycin C can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 19-O-Demethylscytophycin C in lab experiments is its potential therapeutic value. This makes it an attractive candidate for the development of new drugs and therapies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis. This can make it difficult and expensive to produce in large quantities.
List of

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 19-O-Demethylscytophycin C.
2. More research is needed to explore the potential therapeutic value of this compound in the treatment of various diseases, such as cancer and inflammatory diseases.
3. Future studies should focus on developing more efficient methods of synthesizing 19-O-Demethylscytophycin C.
4. Researchers should also explore the potential use of this compound in combination with other drugs and therapies.
5. More studies are needed to evaluate the safety and toxicity of this compound in humans.
6. Future research should also focus on identifying other natural compounds that have similar biological activities to 19-O-Demethylscytophycin C.

Synthesis Methods

The synthesis of 19-O-Demethylscytophycin C is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of chemical synthesis. This involves the use of various chemical reagents and catalysts to create the desired compound.
Another method of synthesizing 19-O-Demethylscytophycin C is through the use of biotechnology. This involves the use of genetically modified microorganisms to produce the compound. This method is often preferred due to its eco-friendliness and cost-effectiveness.

Scientific Research Applications

The potential therapeutic value of 19-O-Demethylscytophycin C has been the subject of numerous scientific studies. Researchers have found that this compound has antitumor properties and can inhibit the growth of various cancer cells. It has also been found to have antiviral properties and can inhibit the replication of certain viruses.
In addition, 19-O-Demethylscytophycin C has been found to have anti-inflammatory properties. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.

properties

CAS RN

132368-19-5

Product Name

19-O-Demethylscytophycin C

Molecular Formula

C44H73NO11

Molecular Weight

792 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9S,12E,17S,19S)-7,17-dihydroxy-3,5-dimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H73NO11/c1-27-15-18-34(47)23-35-13-12-14-36(55-35)24-39(52-9)32(6)40(53-10)25-38(49)31(5)44(56-41(50)20-16-27)33(7)42(51)28(2)17-19-37(48)30(4)43(54-11)29(3)21-22-45(8)26-46/h12-13,15-16,20-22,26,28-36,38-40,42-44,47,49,51H,14,17-19,23-25H2,1-11H3/b20-16+,22-21+,27-15?/t28-,29+,30-,31-,32+,33-,34-,35+,36-,38+,39-,40-,42-,43+,44-/m0/s1

InChI Key

MVOGRRKBWLHPTF-RPTNPSKSSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@@H](O2)C[C@H](CC=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)C)O)OC)C)OC)O

SMILES

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O

Canonical SMILES

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)C)OC)O

synonyms

19-O-demethylscytophycin C

Origin of Product

United States

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